2,4,6-Tris(1-phenylethyl)phenol
Overview
Description
Synthesis Analysis
The synthesis of 2,4,6-Tris(1-phenylethyl)phenol and its derivatives involves intricate chemical procedures aimed at introducing specific functional groups that enhance the compound's utility. For instance, the synthesis of 2,4,6-tri(dimethylaminomethyl)-phenol as a trifunctional moiety, which is then incorporated onto poly(2,6-dimethyl-1,4-phenylene oxide), demonstrates the compound's versatility in chemical synthesis for functional material development (Qing Li et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound derivatives plays a crucial role in their chemical behavior and potential applications. Studies like those conducted by M. V. Kurashev et al. (1986), which focused on the crystal structure of 2,4,6-tri(α,α-dimethyl-benzyl) phenol, reveal insights into the intramolecular distances, bond lengths, and angles that dictate the compound's reactivity and stability (M. V. Kurashev et al., 1986).
Chemical Reactions and Properties
This compound and its derivatives undergo various chemical reactions that highlight their reactive nature and potential for creating more complex molecules. The synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine from 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol illustrates the compound's capacity to participate in complex chemical reactions, offering a new recyclable hypervalent iodine(III) reagent for chlorination and oxidation reactions (Prerana B. Thorat et al., 2013).
Physical Properties Analysis
The physical properties of this compound derivatives, such as high conductivity, low swelling ratio, and water uptake as observed in novel quaternary ammonium functionalized poly(2,6-dimethyl-1,4-phenylene oxide) membranes, underscore the compound's applicability in areas such as membrane technology for filtration and separation processes (Qing Li et al., 2014).
Chemical Properties Analysis
The chemical properties of this compound derivatives are highlighted by their ability to form complex structures and engage in various chemical reactions. For instance, the facile synthesis of 2-(phenylthio)phenols through copper(I)-catalyzed tandem transformation demonstrates the compound's versatility in forming new chemical bonds and structures (Runsheng Xu et al., 2010).
Scientific Research Applications
Polymer Technology : A study by Li et al. (2014) reported the synthesis of 2,4,6-Tri(dimethylaminomethyl)-phenol as a trifunctional moiety. This compound was incorporated onto poly(2,6-dimethyl-1,4-phenylene oxide) to create a novel quaternary ammonium functionalized polymer. The membranes made from this polymer exhibited high conductivity, a low swelling ratio, and water uptake, indicating potential applications in polymer technology (Li et al., 2014).
Thermodynamics and Phase Separation : Coulier et al. (2020) studied the thermodynamic properties of 2,4,6-tris(dimethylaminomethyl)phenol, particularly its partial miscibility with water. They determined temperatures for liquid–liquid phase separation and measured specific heat capacities and densities in aqueous solutions. This research is crucial for understanding the phase behavior of this compound (Coulier et al., 2020).
Optical and Protolytic Properties : Evtushenko et al. (2003) focused on the optical and protolytic properties of 2,4,6-tris[(dimethylamino)methyl]phenol. They proposed a method for determining the functional composition of these compounds using potentiometric titration in nonaqueous solvents (Evtushenko et al., 2003).
Molecular Structure Analysis : Kurashev et al. (1986) synthesized and analyzed the crystal structure of 2,4,6-tri(α,α-dimethyl-benzyl) phenol. Their work revealed insights into the molecular geometry and reactivity of the phenol ring in this compound (Kurashev et al., 1986).
Medicinal Chemistry : Ashraf et al. (2020) isolated 2, 4-bis(1-phenylethyl) phenol from Clerodendrum thomsoniae and evaluated its cytotoxicity on human breast cancer cells. Their study indicates the potential of this compound in cancer therapy via apoptosis activation (Ashraf et al., 2020).
Mechanism of Action
Result of Action
As a phenolic compound, it may have antioxidant properties and could potentially interact with cellular proteins to alter their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4,6-Tris(1-phenylethyl)phenol . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets.
properties
IUPAC Name |
2,4,6-tris(1-phenylethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O/c1-21(24-13-7-4-8-14-24)27-19-28(22(2)25-15-9-5-10-16-25)30(31)29(20-27)23(3)26-17-11-6-12-18-26/h4-23,31H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLSIPUARIZAHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)C3=CC=CC=C3)O)C(C)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864819 | |
Record name | Phenol, 2,4,6-tris(1-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Phenol, 2,4,6-tris(1-phenylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
18254-13-2, 61788-44-1 | |
Record name | 2,4,6-Tris(1-phenylethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18254-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Tris(1-phenylethyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018254132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,4,6-tris(1-phenylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2,4,6-tris(1-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, styrenated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-tris(1-phenylethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.283 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Reaction mass of 18254-13-2 and 2769-94-0 and 4237-44-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-TRIS(1-PHENYLETHYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/089S50Y5DU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Q & A
Q1: What analytical techniques have been used to identify 2,4,6-Tris(1-phenylethyl)phenol in plant extracts?
A: Gas chromatography-mass spectrometry (GC-MS) has been the primary analytical technique used to identify and characterize this compound in extracts of both Ulva reticulata [] and Eupatorium odoratum. [] This technique separates the various compounds within the extract and then identifies them based on their mass-to-charge ratio, comparing them to known databases like the National Institute of Standards and Technology (NIST) library.
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